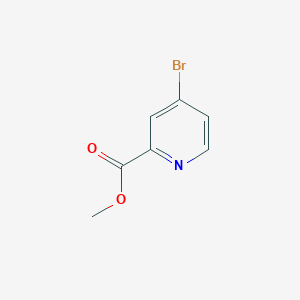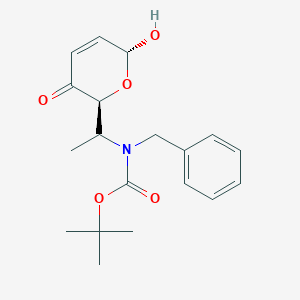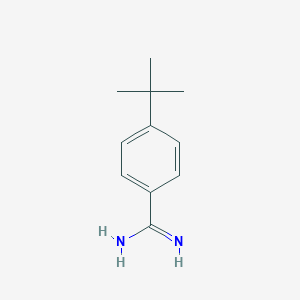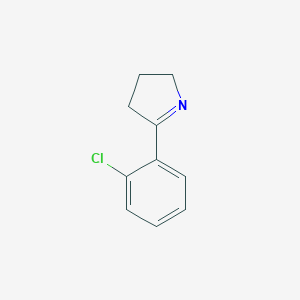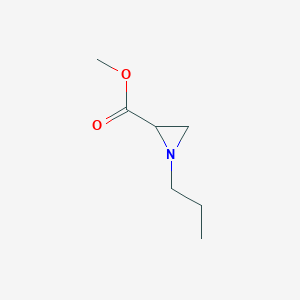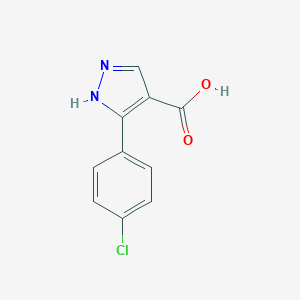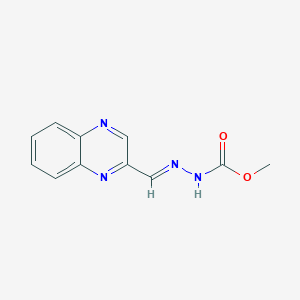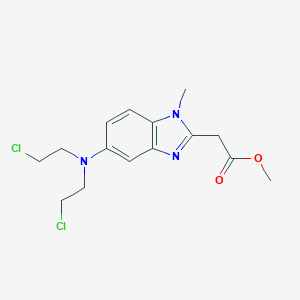![molecular formula C12H22O B144634 1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol CAS No. 129917-19-7](/img/structure/B144634.png)
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol, also known as Bicyclic Alcohol, is a bicyclic compound that has been of interest to researchers due to its unique structure and potential applications in various fields. This compound has been synthesized using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mecanismo De Acción
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol is not fully understood, but it is believed to involve interactions with specific receptors or enzymes in the body. It has been shown to have potential biological activity, including antitumor and antiviral activity.
Efectos Bioquímicos Y Fisiológicos
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral activity against certain viruses, including herpes simplex virus and human immunodeficiency virus. In addition, it has been shown to have potential anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol is its unique structure, which makes it a potential candidate for various applications. However, its synthesis can be challenging, and it may not be readily available in large quantities. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for research on 1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol. One direction is to further study its mechanism of action and potential biological activity, which may lead to the development of new drugs or therapies. Another direction is to explore its potential use as a chiral auxiliary in asymmetric synthesis, which may lead to the development of new methods for synthesizing chiral compounds. Additionally, further research could be done to explore its potential use as a flavoring agent in the food industry.
Métodos De Síntesis
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol can be synthesized using different methods, including the Diels-Alder reaction, Grignard reaction, and reduction of the corresponding ketone. The Diels-Alder reaction involves the reaction of cyclopentadiene and maleic anhydride, followed by reduction of the resulting adduct. The Grignard reaction involves the reaction of cyclopentadiene with magnesium, followed by addition of 2-bromo-1-pentanol. Reduction of the corresponding ketone can be achieved using sodium borohydride.
Aplicaciones Científicas De Investigación
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been studied as a potential drug candidate due to its unique structure and potential biological activity. In the field of materials science, it has been studied for its potential use as a chiral auxiliary in asymmetric synthesis. It has also been studied for its potential use as a flavoring agent in the food industry.
Propiedades
Número CAS |
129917-19-7 |
|---|---|
Nombre del producto |
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol |
Fórmula molecular |
C12H22O |
Peso molecular |
182.3 g/mol |
Nombre IUPAC |
1-(1-bicyclo[2.2.1]heptanyl)pentan-2-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-11(13)9-12-6-4-10(8-12)5-7-12/h10-11,13H,2-9H2,1H3 |
Clave InChI |
UGPXEOVZLBCIEN-UHFFFAOYSA-N |
SMILES |
CCCC(CC12CCC(C1)CC2)O |
SMILES canónico |
CCCC(CC12CCC(C1)CC2)O |
Sinónimos |
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



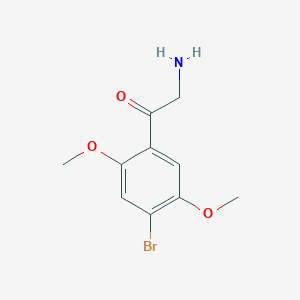


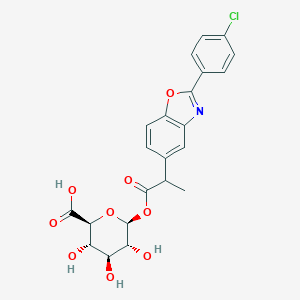
![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
